Isoscabertopin

Descripción general

Descripción

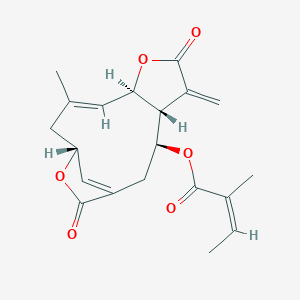

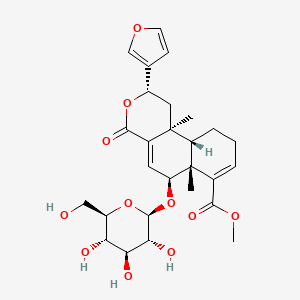

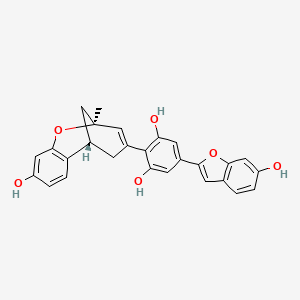

Isoscabertopin is a sesquiterpene lactone that has been isolated from Elephantopus scaber L . It has been reported to have anti-tumor activities .

Molecular Structure Analysis

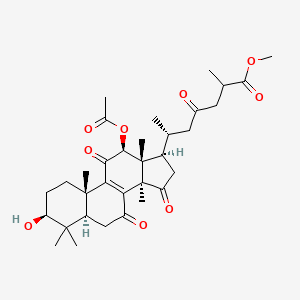

The IUPAC name for Isoscabertopin is (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-((E)-6-hydroxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,2,3,4,7,8,10,11,12,13,14,15,16,17-tetradecahydro-9H-cyclopenta[a]phenanthrene-9-carbaldehyde . The molecular formula is C36H58O9 and the molecular weight is 634.85 .Physical And Chemical Properties Analysis

Isoscabertopin has a molecular weight of 358.39 and a molecular formula of C20H22O6 . It is soluble in organic solvents such as methanol, ethanol, DMSO, etc .Aplicaciones Científicas De Investigación

Antitumor Activity

Isoscabertopin has been reported to have antitumor properties. The anticancer activity of E. scaber, the plant from which Isoscabertopin is derived, has been extensively investigated for different types of human tumor cell lines .

Anti-Inflammatory Properties

Isoscabertopin also exhibits anti-inflammatory properties. This makes it potentially useful in the treatment of conditions characterized by inflammation .

Antibacterial Activity

The antibacterial activity of Isoscabertopin contributes to its use in combating bacterial infections .

Hepatoprotective Effects

Isoscabertopin has been reported to have hepatoprotective effects, which means it can prevent damage to the liver .

Analgesic Properties

The compound is also known for its analgesic properties, providing potential relief from pain .

Antiplatelet Activity

Isoscabertopin has antiplatelet activity, which could make it useful in preventing blood clots .

Antiasthmatic Effects

The compound has been reported to have antiasthmatic effects, potentially providing relief for asthma sufferers .

Inducing Reactive Oxygen Species Production

Research has shown that Isoscabertopin can induce the production of reactive oxygen species in bladder cancer in vitro . This could potentially lead to necroptosis, a form of programmed cell death, in cancer cells .

Safety and Hazards

Direcciones Futuras

While Isoscabertopin has been reported to have anti-tumor activities , more research is needed to fully understand its potential therapeutic applications and mechanism of action.

Relevant Papers There are several papers that discuss Isoscabertopin and its properties . These papers provide more detailed information about the compound and its potential applications.

Mecanismo De Acción

Isoscabertopin, also known as Scabertopin, is a sesquiterpene lactone isolated from Elephantopus scaber L . It has been identified for its anti-tumor activities . This article will delve into the mechanism of action of Isoscabertopin, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.

Target of Action

The primary targets of Isoscabertopin are still under investigation. It is known that the compound exhibits anti-tumor activities .

Mode of Action

It is known to exhibit anti-tumor activities , but the specific interactions with its targets and the resulting changes are still being researched.

Biochemical Pathways

It is known that the compound can induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is still under investigation .

Result of Action

Isoscabertopin has been found to exhibit anti-tumor activities . In vitro studies have shown that it can induce necroptosis in bladder cancer cells .

Action Environment

It is known that the compound is stable under room temperature conditions .

Propiedades

IUPAC Name |

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHYXGWMIZVMP-GAFRNKKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |

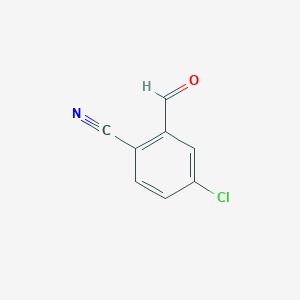

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)